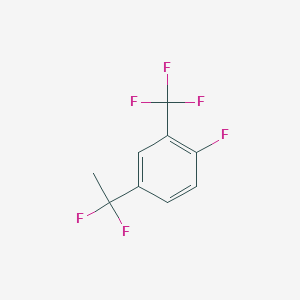

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene

描述

Historical Context of Fluorinated Aromatic Compounds

The development of organofluorine chemistry traces its origins to the early nineteenth century, establishing a foundation that would eventually lead to the synthesis of complex polyfluorinated aromatic compounds. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully prepared methyl fluoride through the reaction of dimethyl sulfate with potassium fluoride. This pioneering work marked the beginning of a chemical discipline that would transform multiple industries.

Alexander Borodin, renowned as both a composer and chemist, made significant contributions to early organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride. His work on benzoyl chloride conversion to benzoyl fluoride using potassium bifluoride established halogen exchange methodology, which remains a fundamental approach in modern fluorine chemistry. The formation of aryl carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, though the initial characterization was incorrect, with proper identification accomplished by Lenz in 1877.

The early twentieth century witnessed substantial advances in fluorinated aromatic synthesis despite the challenges posed by elemental fluorine's explosive nature when combined with organic compounds. In 1927, Schiemann developed an aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This Schiemann reaction became a cornerstone technique for manufacturing fluoroaromatic compounds and continues to be employed in contemporary synthetic protocols.

The period surrounding World War II catalyzed unprecedented development in organofluorine chemistry, driven by the Manhattan Project's requirements for materials compatible with uranium hexafluoride. The synthesis of fluorocarbons during this era established industrial-scale production methods and demonstrated the practical utility of fluorinated aromatic compounds in demanding applications. Direct fluorination with elemental fluorine was first achieved in 1941 by Bigelow and Fukuhara, who reported that benzene could be converted to perfluorocyclohexane using fluorine gas over copper gauze catalyst, achieving yields up to 58 percent.

Significance of Polyfluorinated Benzene Derivatives

Polyfluorinated benzene derivatives occupy a unique position in modern chemistry due to their exceptional stability, distinctive electronic properties, and versatile reactivity patterns. The introduction of multiple fluorine substituents onto aromatic rings fundamentally alters the electronic distribution within the molecule, creating compounds with enhanced chemical resistance and modified physical characteristics that prove invaluable across numerous applications.

Research into polyfluorination effects has revealed that the degree and pattern of fluorine substitution significantly influences both electronic structure and intrinsic acidities of benzene derivatives. Computational studies using Density Functional Theory calculations have demonstrated that polyfluorination can increase acidity by more than 100 percent in certain structural configurations, with fluorine substituents exhibiting comparable acidifying effects to trifluoromethyl groups in specific molecular environments. These electronic modifications create opportunities for selective chemical transformations and enhanced molecular recognition properties.

The enhanced reactivity of carbon-hydrogen bonds ortho to fluorine substituents in polyfluorinated arenes has emerged as a significant area of synthetic chemistry research. This positional activation enables direct carbon-hydrogen functionalization without prefunctionalization, offering more efficient synthetic routes with reduced environmental impact. Novel methodologies continue to be developed that exploit this enhanced reactivity, particularly in transition metal-catalyzed processes that can selectively functionalize specific positions on polyfluorinated aromatic rings.

Polyfluorinated benzene derivatives also demonstrate unique adsorption properties that make them valuable in materials science applications. Studies have shown that fully fluorinated complexes can significantly enhance carbon dioxide adsorption, particularly at low pressures, achieving stoichiometric ratios through quadrupole interactions. The positively polarized regions of electrostatic potentials on pentafluorophenyl rings facilitate binding through quadrupole interactions, demonstrating the importance of fluorine substitution patterns in molecular recognition processes.

The stability characteristics of polyfluorinated aromatic compounds have raised important environmental considerations, particularly regarding their persistence and potential classification as per- and polyfluoroalkyl substances. While fluorinated aromatics may degrade faster in atmospheric conditions compared to chlorinated analogs, their environmental fate remains an active area of research due to their potential for bioaccumulation and resistance to biodegradation.

Overview of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene

This compound represents a sophisticated example of modern polyfluorinated aromatic chemistry, incorporating three distinct fluorinated substituents on a benzene ring framework. This compound, identified by the Chemical Abstracts Service number 1138445-20-1, exemplifies the structural complexity achievable through contemporary synthetic methodologies. The molecular formula C₉H₆F₆ indicates the presence of six fluorine atoms distributed across different functional groups, creating a highly fluorinated aromatic system with molecular weight of 228.14 grams per mole.

The structural architecture of this compound features a benzene ring bearing a fluorine atom at position 1, a trifluoromethyl group at position 2, and a 1,1-difluoroethyl group at position 4. This substitution pattern creates a unique electronic environment within the aromatic system, with the electron-withdrawing effects of the fluorinated substituents significantly modifying the compound's chemical behavior and physical properties. The arrangement of multiple fluorinated groups contributes to enhanced stability and distinctive reactivity patterns characteristic of highly fluorinated aromatic compounds.

The synthesis of this compound typically involves advanced fluorination techniques that enable the selective introduction of different fluorinated substituents. Synthetic approaches may include direct fluorination methods, nucleophilic substitution reactions, and radical processes, depending on the specific substitution pattern desired. The compound's high degree of fluorination necessitates careful control of reaction conditions to achieve optimal yields and selectivity while managing the reactive nature of fluorinating reagents.

Research applications of this compound span multiple areas of chemistry and materials science, particularly in studies investigating the effects of polyfluorination on molecular properties and reactivity. The presence of both difluoroethyl and trifluoromethyl substituents provides opportunities to examine how different fluorinated groups influence electronic structure, conformational preferences, and intermolecular interactions. Such studies contribute to the broader understanding of structure-property relationships in highly fluorinated aromatic systems.

The unique substitution pattern of this compound also makes it valuable for investigating regioselective chemical transformations. The different electronic environments created by the various fluorinated substituents can lead to selective reactivity at specific positions, providing insights into the directing effects of fluorinated groups in aromatic substitution reactions. This selectivity is particularly important for developing efficient synthetic routes to other complex fluorinated aromatic compounds.

属性

IUPAC Name |

4-(1,1-difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEPHGWSBZJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Difluoromethylation of Aromatic Precursors

One of the primary synthetic routes involves the difluoromethylation of an appropriately substituted aromatic precursor. This is typically achieved by reacting an aromatic compound bearing fluoro and trifluoromethyl substituents with difluoromethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl).

- Mechanism: The difluoromethyl group is introduced via nucleophilic or radical substitution on the aromatic ring or a suitable functional group precursor.

- Conditions: Controlled temperature and sometimes catalysts (metal-based or organocatalysts) are employed to optimize the yield and selectivity.

- Industrial Relevance: Large-scale processes utilize this approach due to the availability of starting materials and cost-effectiveness.

Fluorination of Trifluoromethylated Aromatic Compounds

Selective fluorination of aromatic rings containing trifluoromethyl groups is another key step. This can be achieved by:

- Catalytic fluorination: Using potassium fluoride or other fluoride sources under catalysis (e.g., copper salts).

- Nucleophilic aromatic substitution: Fluorine atoms can be introduced by replacing other leaving groups (e.g., chlorine) on the aromatic ring.

- Example: The synthesis of 1,2,4-trifluorobenzene derivatives via fluorination of dichloro-fluoronitrobenzene intermediates under mild conditions has been reported, involving nitration, fluorination, hydrogenation, and diazotization steps.

Late-Stage Difluoromethylation

Recent advances have demonstrated late-stage difluoromethylation techniques that allow the introduction of difluoromethyl groups onto aromatic halides:

- Stepwise strategy: Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation to yield difluoromethylarenes.

- Applicability: This method is effective for electron-deficient aromatic systems and allows for functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Difluoromethylation | Use of CH3CF2Cl, moderate temperatures (50–100°C), inert atmosphere | Catalyst selection critical for yield optimization |

| Fluorination | Potassium fluoride, copper salt catalyst, organic solvents, mild heating (60–90°C) | Enables selective substitution on aromatic ring |

| Late-stage difluoromethylation | Coupling with silyl difluoroacetate, hydrolysis, decarboxylation at elevated temperatures (120–160°C) | Suitable for electron-poor aryl halides |

Research Findings and Data Summary

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Difluoromethylation with CH3CF2Cl | 2-fluoro-4-(trifluoromethyl)benzene derivative | CH3CF2Cl, catalyst (metal or organo) | 70–85 | Scalable, cost-effective | Requires precise control of conditions |

| Catalytic fluorination | 2,4-dichloro-5-fluoronitrobenzene | KF, copper salt catalyst | 80–90 | Mild conditions, selective fluorination | Multi-step synthesis |

| Late-stage difluoromethylation | Aryl iodides | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, base | 60–75 | Functional group tolerance, versatile | Requires electron-deficient substrates |

Retrosynthesis and Synthetic Route Planning

- Use of commercially available precursors

- Minimizing reaction steps

- Optimizing catalyst and reagent choices for maximal yield and purity

化学反应分析

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Fluorinating Agents: Used for introducing additional fluorine atoms.

Catalysts: Such as palladium or nickel catalysts, to facilitate reactions.

Solvents: Organic solvents like dichloromethane or toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxidized compounds .

科学研究应用

Synthetic Chemistry

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene serves as an important building block for synthesizing more complex fluorinated compounds. The presence of fluorine atoms allows for unique reactivity patterns that can be exploited in various synthetic routes.

- Building Block : Utilized in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity : The fluorine atoms can participate in electrophilic aromatic substitution reactions, enhancing the compound's utility in creating diverse chemical entities.

Medicinal Chemistry

This compound is explored for its potential biological activities, particularly in drug development. The incorporation of fluorine can significantly improve the pharmacokinetic properties of drug candidates.

- Biological Activity : Studies indicate that compounds with similar structures exhibit antimicrobial and anticancer properties.

- Case Study Example : Research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials.

- Fluorinated Polymers : The compound can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance.

- Surface Coatings : Its properties make it suitable for developing advanced coatings that require durability and resistance to solvents.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial properties. A study found that this compound demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

Studies have highlighted the anticancer potential of similar fluorinated compounds. For instance, derivatives of this compound have shown efficacy against specific cancer cell lines, indicating a promising avenue for further research in oncology.

作用机制

The mechanism of action of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s unique substituent arrangement differentiates it from analogs. Below is a detailed comparison with key structural analogs:

Table 1: Comparative Analysis of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene and Analogous Compounds

Key Observations

Electronic Effects :

- The trifluoromethyl group in the target compound provides stronger electron withdrawal than methyl (as in 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene) or difluoromethyl (4-(Difluoromethyl)-2-fluoro-1-methylbenzene), influencing reactivity in electrophilic substitution or cross-coupling reactions .

Lipophilicity :

- The 1,1-difluoroethyl group balances polarity better than the shorter difluoromethyl (-CF₂H) or longer difluoropropyl (-CF₂CH₂CH₃) chains, affecting solubility and bioavailability .

Synthetic Utility :

- Brominated analogs (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene) are more reactive in cross-coupling reactions due to the bromine substituent, unlike the fluorine in the target compound, which is less labile .

Thermal and Chemical Stability :

- Compounds with dual trifluoromethyl groups (e.g., 1-Fluoro-2,4-bis(trifluoromethyl)benzene) exhibit superior thermal stability compared to the target compound, making them preferable for high-temperature applications .

生物活性

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene, with the chemical formula C₉H₆F₆ and CAS Number 1138445-20-1, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of multiple fluorine atoms significantly alters its physicochemical properties, enhancing its potential biological activity. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

The compound features a difluoroethyl group and a trifluoromethyl group attached to a benzene ring, which contributes to its lipophilicity and stability. The molecular weight is approximately 228.134 g/mol. Understanding these properties is crucial for predicting its interactions with biological systems.

Antimicrobial and Antifungal Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial and antifungal properties compared to their non-fluorinated counterparts. For instance, compounds with similar fluorinated structures have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular membranes or interfering with metabolic pathways.

Table 1: Summary of Biological Activities of Fluorinated Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.2 | |

| Compound B | Antifungal | 3.8 | |

| This compound | TBD | TBD | TBD |

Note: The specific biological activity data for this compound is currently limited and requires further investigation.

Enzyme Inhibition Studies

Fluorinated compounds are also explored as enzyme inhibitors due to their ability to mimic substrates or transition states. For example, studies on structurally related compounds have demonstrated their effectiveness as inhibitors of various enzymes involved in metabolic pathways.

Case Study: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Inhibitors of tyrosinase can prevent hyperpigmentation. Similar fluorinated derivatives have shown competitive inhibition with IC50 values ranging from low micromolar concentrations.

Table 2: Tyrosinase Inhibitors Derived from Fluorinated Compounds

| Compound Name | IC50 (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Compound C | 0.18 | Competitive | |

| Compound D | 0.25 | Non-competitive |

The mechanisms through which fluorinated compounds exert their biological effects often involve:

- Altered Lipophilicity: Increased lipophilicity enhances membrane permeability.

- Hydrogen Bonding: Fluorine can participate in unique hydrogen bonding interactions, affecting binding affinity to target enzymes.

- Stability: The presence of fluorine atoms increases the metabolic stability of the compounds.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene?

- Methodology : The compound can be synthesized via multi-step routes involving halogenation and cross-coupling. For example:

Bromoethyl intermediates : Introduce a bromoethyl group to a fluorinated benzene precursor, followed by fluorination. highlights similar pathways using bromoethyl-trifluoromethylbenzene intermediates .

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) under inert atmospheres (argon) and ethanol solvent at 60°C, as described for analogous trifluoromethylbenzene derivatives .

Difluoroethyl group installation : Use reagents like 1,1-difluoroethylating agents (e.g., [1-(1,1-difluoroethyl)cyclopropyl]methyl methanesulfonate) to functionalize the aromatic ring, as seen in building block catalogues .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : , , and NMR are essential for confirming substituent positions and fluorine environments. For example, NMR can resolve trifluoromethyl and difluoroethyl signals, as shown in fluorovinyl triazole syntheses .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients is commonly used for purification .

Q. What are the compound’s primary reactivity patterns in substitution and addition reactions?

- Methodology :

- Electrophilic aromatic substitution : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing reactions to meta/para positions. Halogenation or nitration may require harsh conditions .

- Nucleophilic displacement : The difluoroethyl group can undergo nucleophilic substitution (e.g., with Grignard reagents) to introduce alkyl chains, as seen in related difluoroethylbenzene derivatives .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s pharmacokinetic properties and target interactions?

- Methodology :

- Bioavailability enhancement : Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability. and highlight its role in increasing metabolic stability and binding affinity via hydrophobic interactions .

- Conformational effects : Fluorine’s steric and electronic effects can rigidify the molecule, favoring bioactive conformations. Computational docking studies (e.g., Protein Data Bank analyses) are recommended to probe interactions with enzymes or receptors .

Q. What strategies mitigate E/Z isomerism in derivatives of this compound during synthesis?

- Methodology :

- Reaction optimization : Base selection (e.g., DBU) and solvent polarity (THF vs. DCM) influence isomer ratios. For example, DBU in THF yielded a 64:36 E/Z ratio in fluorovinyl triazole synthesis .

- Chromatographic separation : Use gradient elution with hexane/ethyl acetate to resolve isomers, as demonstrated in analogous fluorinated systems .

Q. How does the difluoroethyl group impact regioselectivity in cross-coupling reactions?

- Methodology :

- Steric and electronic modulation : The difluoroethyl group’s bulkiness can hinder coupling at ortho positions, favoring para-substitution. Kinetic studies using time-resolved NMR or DFT calculations are advised to map transition states .

- Catalyst tuning : Palladium complexes with bulky ligands (e.g., SPhos) enhance selectivity in Suzuki couplings, as shown for trifluoromethylbenzene derivatives .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology :

- Process intensification : Continuous-flow reactors reduce side reactions by controlling residence time and temperature gradients, critical for handling exothermic fluorination steps .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate formation and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。